Castanospermine is a natural product found in Alexa canaracunensis, Alexa grandiflora, and other organisms with data available.
Castanospermine
CAS No.: 79831-76-8
Cat. No.: VC21323223
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79831-76-8 |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
Standard InChI | InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
Standard InChI Key | JDVVGAQPNNXQDW-TVNFTVLESA-N |
Isomeric SMILES | C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O |
SMILES | C1CN2CC(C(C(C2C1O)O)O)O |
Canonical SMILES | C1CN2CC(C(C(C2C1O)O)O)O |
Chemical Properties and Structure
Castanospermine possesses a well-defined chemical structure that determines its biological activities. It has been thoroughly characterized through various analytical methods to establish its physical and chemical properties.
Structure and Basic Properties
Castanospermine is formally known as (1S,6S,7R,8R,8aR)-1,6,7,8-tetrahydroxyoctahydroindolizine, reflecting its stereochemical configuration . It contains an indolizidine core (a bicyclic structure with fused five and six-membered rings containing a nitrogen atom) with four hydroxyl groups at specific positions that confer its biological activity . The compound appears as a white crystalline solid in its pure form and demonstrates good water solubility (approximately 25 mg/ml) .
The chemical formula of castanospermine is C₈H₁₅NO₄ with a molecular weight of 189.21 g/mol . Its structure has been confirmed through various spectroscopic techniques, and it has been characterized as forming colorless crystals from ethanol with a specific rotation of [α]D25 +79.7° (c 0.93, H2O) .
Key Chemical Data
Occurrence and Natural Source
Castanospermine occurs naturally in the seeds of Castanospermum australe, a flowering tree in the legume family (Fabaceae) native to eastern Australia . The compound is one of several alkaloids isolated from this plant, which has a history of use in traditional medicine by indigenous Australian populations. The seeds of this plant are known to be toxic if consumed without proper preparation, which is attributed partly to the presence of these alkaloids, including castanospermine .
The isolation of castanospermine from natural sources typically involves extraction from the seeds of Castanospermum australe using appropriate solvents, followed by purification techniques such as chromatography. The compound forms colorless crystals when purified and can be further characterized through its methiodide derivative, which has a melting point of 110-112°C .
While naturally derived castanospermine continues to be important for research, synthetic methods have also been developed to produce the compound for scientific and potential pharmaceutical applications . This has allowed for more consistent supply and purity of the compound for various research endeavors investigating its biological activities and potential therapeutic applications.
Biological Activity and Mechanisms
The principal biological activity of castanospermine centers on its potent inhibition of glucosidase enzymes, which are crucial for carbohydrate metabolism and glycoprotein processing.
Glucosidase Inhibition
Castanospermine acts as a potent inhibitor of both α- and β-glucosidases, enzymes that catalyze the cleavage of glucosyl residues from various glycoconjugates, including complex carbohydrates and glycoproteins . Specifically, it demonstrates inhibitory activity against glucosidase I with an inhibition constant (Ki) of approximately 0.1 μM, and against glucosidase II with a Ki of approximately 10 μM . Additionally, it inhibits lysosomal β-glucosidase with a Ki of 7 μM and cytosolic β-glucosidase with a Ki of 40 μM .
The compound's structural resemblance to glucose enables it to competitively bind to these enzymes, preventing them from processing their natural substrates. This inhibition mechanism is effective both in vitro and in vivo experimental systems .
Effects on Glycoprotein Processing
Through its inhibition of glucosidases, castanospermine significantly impacts the normal processing of N-linked glycoproteins in the endoplasmic reticulum . The compound blocks the trimming of N-linked oligosaccharides, resulting in glycoproteins with altered structures, specifically those containing Glc3Man7-9(GlcNAc)2 oligosaccharides rather than the properly processed forms .
This interference with glycoprotein processing can affect multiple cellular processes dependent on correctly folded and processed glycoproteins, including protein secretion, cell-cell recognition, and receptor function . The alteration of glycoprotein structures provides a mechanism for many of castanospermine's biological effects, including its antiviral activity against certain viruses that rely on properly processed glycoproteins for their life cycle .
Antiviral Properties
One of the most extensively studied applications of castanospermine is its antiviral activity, particularly against certain flaviviruses, where it has shown significant promise.
Activity Against Dengue Virus
Castanospermine has demonstrated potent inhibitory activity against all four serotypes of dengue virus (DENV), making it particularly interesting as a potential broad-spectrum agent against this significant human pathogen . Research has shown that castanospermine disrupts the normal folding of the dengue virus structural proteins prM and E, which are crucial for viral assembly and secretion .
In vitro studies using various cell lines including BHK-21 and Huh-7 cells have shown dose-dependent inhibition of DENV replication. The 50% inhibitory concentration (IC50) varies depending on the cell type, with BHK-21 cells showing greater sensitivity (IC50 of approximately 1 μM) compared to Huh-7 cells (IC50 of approximately 85.7 μM) . This inhibitory effect appears to be independent of the initial viral inoculum, as similar IC50 values were observed across a range of multiplicities of infection .
The mechanism of action involves preventing proper glycosylation of viral proteins, which can be observed through electrophoretic mobility differences in viral proteins from castanospermine-treated cells versus untreated controls. These differences are eliminated after treatment with endo H glycosidase, confirming the effect on glycosylation .
In Vivo Efficacy
Importantly, castanospermine has shown promising results in animal models of dengue virus infection. In a mouse model, castanospermine administration prevented mortality even when dengue virus was inoculated by an intracranial route . Doses of 10, 50, and 250 mg/kg of body weight per day were highly effective at promoting survival, suggesting potential therapeutic application .
This in vivo efficacy adds significant value to castanospermine as a potential antiviral agent, as many compounds that show in vitro activity fail to demonstrate effectiveness in animal models due to pharmacokinetic limitations or toxicity issues.
Other Biological Effects
Beyond its antiviral properties, castanospermine exhibits several other biological activities that have been investigated for potential therapeutic applications.
Effects on Lipoprotein Metabolism
Castanospermine has been shown to significantly impact lipoprotein metabolism through its effects on glycoprotein processing. Specifically, it inhibits low-density lipoprotein (LDL) endocytosis in cultured primate smooth muscle cells and human skin fibroblasts . At an optimal concentration of 250 μg/mL, castanospermine causes a 40% decrease in cell surface receptor-mediated LDL binding at 4°C, without apparent changes in binding affinity .
This inhibition occurs specifically when the drug is present during de novo receptor synthesis (up-regulation), suggesting that it affects the proper processing and function of newly synthesized LDL receptors rather than directly interfering with the LDL particles themselves . This property could have implications for understanding and potentially addressing disorders of cholesterol metabolism.
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